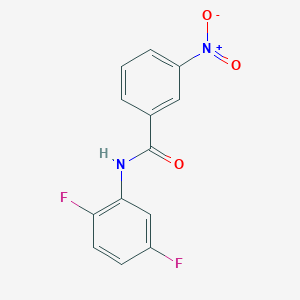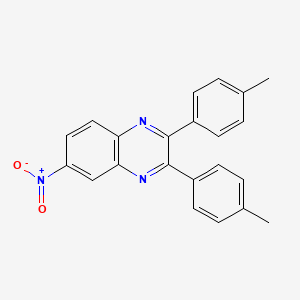
N-(2,5-difluorophenyl)-3-nitrobenzamide
概要
説明
N-(2,5-difluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a difluorophenyl group and a nitrobenzamide moiety
作用機序
Target of Action
Similar compounds such as 4-(aminosulfonyl)-n-[(2,5-difluorophenyl)methyl]-benzamide have been found to targetCarbonic Anhydrase 2 , and (2S)-4-(2,5-DIFLUOROPHENYL)-N-METHYL-2-PHENYL-N-PIPERIDIN-4-YL-2,5-DIHYDRO-1H-PYRROLE-1-CARBOXAMIDE targets Kinesin-like protein KIF11 . These targets play crucial roles in various biological processes.
Biochemical Pathways
For instance, Carbonic Anhydrase 2 is involved in maintaining pH balance and fluid balance in the body , while Kinesin-like protein KIF11 plays a role in cell division .
Result of Action
Based on the known targets of similar compounds, it can be inferred that the compound may influence cellular processes such as ph regulation and cell division .
生化学分析
Biochemical Properties
N-(2,5-difluorophenyl)-3-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with NAD(P)H-dependent enzymes such as amine dehydrogenases and imine reductases . These interactions are crucial for the compound’s role in asymmetric reductive amination, which is essential for the synthesis of optically active amines. The nature of these interactions involves the formation of a carbinolamine intermediate followed by hydride transfer from the co-factor .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dipeptidyl peptidase IV and aminopeptidase N, which are involved in inflammation and neurodegeneration . Additionally, it impacts the expression of genes related to oxidative stress and apoptosis, thereby influencing cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of carbonic anhydrase 2, a crucial enzyme in various physiological processes . This inhibition is achieved through direct binding to the enzyme’s active site, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade under high pressure or extreme temperatures . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or modulating enzyme activity. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it undergoes biotransformation through the action of cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are essential for its activity and function. The compound can be targeted to specific organelles or compartments through post-translational modifications or targeting signals . For instance, it may localize to the cytoplasm or nucleus, depending on the presence of nuclear localization signals or export signals . This subcellular localization is critical for its role in modulating cellular processes and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-3-nitrobenzamide typically involves the reaction of 2,5-difluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-(2,5-difluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: N-(2,5-difluorophenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,5-difluorophenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interaction of fluorinated compounds with biological systems and their potential therapeutic effects.
類似化合物との比較
Similar Compounds
Uniqueness
N-(2,5-difluorophenyl)-3-nitrobenzamide is unique due to the presence of both a difluorophenyl group and a nitro group, which confer distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
N-(2,5-difluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O3/c14-9-4-5-11(15)12(7-9)16-13(18)8-2-1-3-10(6-8)17(19)20/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXHXCQSVRKXAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4178577.png)
![4-methyl-3-[(2-methylphenyl)sulfamoyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B4178579.png)
![N-[4-(2-oxo-2-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B4178585.png)
![2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride](/img/structure/B4178595.png)
![N-{2-[(4-ACETYLPIPERAZIN-1-YL)METHYL]-1-METHYL-1H-1,3-BENZODIAZOL-5-YL}-2-METHOXYBENZAMIDE](/img/structure/B4178605.png)
![2-[(2,4-dichlorophenoxy)acetyl]-6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4178611.png)

![5-Methyl-9-piperazin-1-ylbenzimidazolo[2,1-a]phthalazine;hydrochloride](/img/structure/B4178634.png)
![2-(3,4-dimethoxyphenyl)sulfonyl-N-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B4178639.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B4178650.png)
![N-[5-(4-Bromophenyl)-6H-1,3,4-thiadiazin-2-YL]-2-[(5-acetamido-1,3,4-thiadiazol-2-YL)sulfanyl]butanamide](/img/structure/B4178661.png)
![5-(3-bromophenyl)-7-(4-fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4178669.png)
![N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4178676.png)
![7-[2-(Difluoromethoxy)phenyl]-5-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4178677.png)
